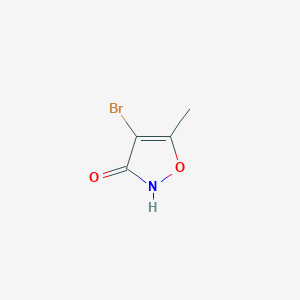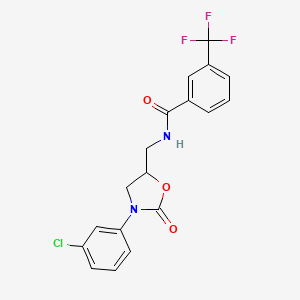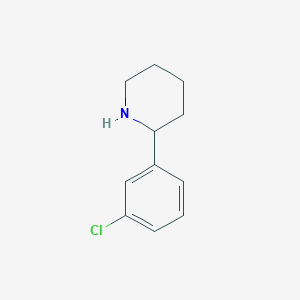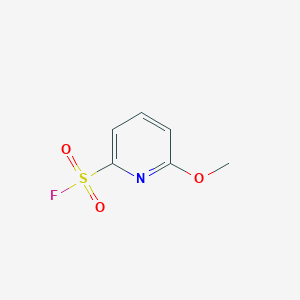
6-Methoxypyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 .
Molecular Structure Analysis
The InChI code for 6-Methoxypyridine-2-sulfonyl fluoride is 1S/C6H6FNO3S/c1-11-5-3-2-4-6 (8-5)12 (7,9)10/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Sulfonyl fluorides, such as 6-Methoxypyridine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
6-Methoxypyridine-2-sulfonyl fluoride is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methoxypyridine-2-sulfonyl fluoride, focusing on six unique fields:
Chemical Synthesis
6-Methoxypyridine-2-sulfonyl fluoride is a valuable reagent in organic synthesis. It is used to introduce the sulfonyl fluoride group into various organic molecules, which can significantly alter their chemical properties. This compound is particularly useful in the synthesis of complex molecules where precise functional group placement is crucial .
Drug Discovery
In drug discovery, 6-Methoxypyridine-2-sulfonyl fluoride serves as a building block for the development of new pharmaceuticals. Its unique chemical structure allows it to interact with biological targets in specific ways, making it a useful scaffold for designing inhibitors or modulators of enzymes and receptors . This can lead to the development of new treatments for various diseases.
Chemical Biology
This compound is also employed in chemical biology for the study of biological systems. It can be used to modify proteins and other biomolecules, allowing researchers to investigate their functions and interactions in living cells. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, making it a powerful tool for probing biological mechanisms .
Materials Science
In materials science, 6-Methoxypyridine-2-sulfonyl fluoride is used to create advanced materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability, chemical resistance, and mechanical strength. These modified polymers can be used in a variety of applications, from coatings to electronic devices .
Agricultural Chemistry
The compound finds applications in agricultural chemistry as well. It can be used to develop new agrochemicals, such as herbicides and pesticides, that are more effective and environmentally friendly. The introduction of the sulfonyl fluoride group can improve the bioactivity and selectivity of these compounds, leading to better pest control solutions .
Radiopharmaceuticals
6-Methoxypyridine-2-sulfonyl fluoride is also explored in the field of radiopharmaceuticals. It can be used to synthesize radiolabeled compounds for imaging and diagnostic purposes. These radiopharmaceuticals can help in the detection and monitoring of diseases such as cancer, providing valuable information for treatment planning and evaluation .
Future Directions
Sulfonyl fluorides, such as 6-Methoxypyridine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The future directions of research in this field could involve the development of new synthetic methods and applications for these compounds .
properties
IUPAC Name |
6-methoxypyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWSTMCRCBTNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyridine-2-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

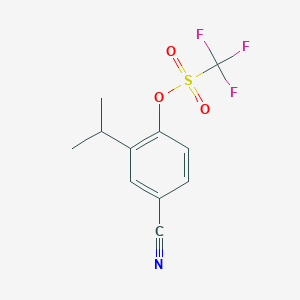
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2514516.png)
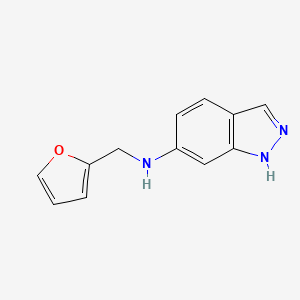
![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2514522.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2514525.png)
![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)
![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)

![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)
